ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate
Overview
Description
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic organic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The ethyl ester group attached to the triazole ring enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate is a derivative of the indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives, to which this compound is related, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s low molecular weight and high hydrophilicity suggest that it could be well-absorbed and distributed in the body .
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound could have similar effects .
Action Environment
The use of diphenyl ether as the solvent improved the outcome of the cyclization reaction of the key intermediate , suggesting that the compound’s action could be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives have been shown to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains . The interaction of this compound with bacterial enzymes can lead to the disruption of essential metabolic pathways, ultimately resulting in bacterial cell death.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Triazole derivatives are known to bind to the active sites of enzymes, thereby inhibiting their activity . This binding can result in the disruption of essential biochemical pathways, ultimately affecting cellular function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that triazole derivatives can exhibit long-term effects on cellular function, including sustained changes in gene expression and metabolic activity . The stability of this compound in various experimental conditions is crucial for its effectiveness in biochemical assays and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antibacterial or anti-inflammatory activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Triazole derivatives can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization, accumulation, and overall bioavailability . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . Another method includes the reaction of 3,5-dimethyl-1,2,4-triazole with ethyl chloroformate under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazole N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the triazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex triazole derivatives, which are used in the development of new materials and catalysts.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyes.
Comparison with Similar Compounds
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
Methyl 1H-1,2,4-triazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1,2,4-Triazole-3-thiol: Contains a thiol group instead of a carboxylate group, leading to different reactivity and applications.
1,2,4-Triazole-3-carboxamide: Features a carboxamide group, which alters its biological activity and solubility.
Properties
IUPAC Name |
ethyl 2,5-dimethyl-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-12-7(11)6-8-5(2)9-10(6)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYYMPFMOTUVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343048-89-4 | |
Record name | ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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